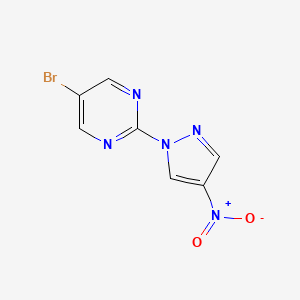
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol is a chemical compound with the molecular formula C12H14N4O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol typically involves the reaction of pyrazine derivatives with isobutyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or sulfuric acid. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation, crystallization, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole-5-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the compound into pyrazole-5-amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Pyrazole-5-carboxylic acid derivatives.
Reduction: Pyrazole-5-amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazol-5-ol can be compared with other similar compounds in the pyrazole family, such as:
1-isobutyl-3-(pyridin-2-yl)-1H-pyrazole-5-carbaldehyde: Similar structure but with an aldehyde group instead of a hydroxyl group.
1-isobutyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carbonitrile: Similar structure but with a nitrile group instead of a hydroxyl group.
The uniqueness of this compound lies in its specific functional groups and their influence on the compound’s reactivity and biological activity.
Propiedades
Fórmula molecular |
C11H14N4O |
|---|---|
Peso molecular |
218.26 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)-5-pyrazin-2-yl-1H-pyrazol-3-one |
InChI |
InChI=1S/C11H14N4O/c1-8(2)7-15-11(16)5-9(14-15)10-6-12-3-4-13-10/h3-6,8,14H,7H2,1-2H3 |
Clave InChI |
KFJVVKFAMXLCKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CN1C(=O)C=C(N1)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2,4-dimethylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B13349508.png)
![(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B13349512.png)

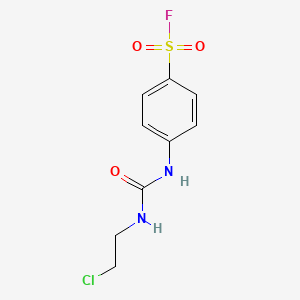

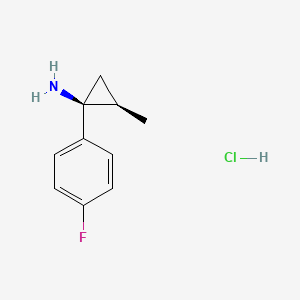
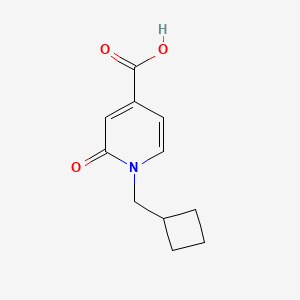


![9-Benzyl 4-(tert-butyl) 1,4,9-triazaspiro[5.6]dodecane-4,9-dicarboxylate](/img/structure/B13349556.png)
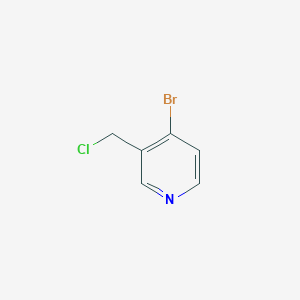
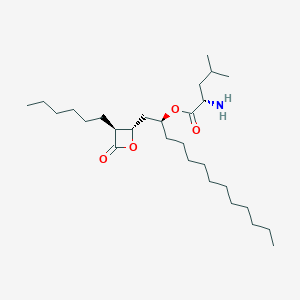
![(1S,3S,4R)-2-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B13349564.png)
